1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxyphenyl group and a trifluoromethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-methoxyaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the urea linkage can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea.
Reduction: Formation of 1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]amine.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4-Hydroxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea: The position of the trifluoromethyl group is different, leading to variations in its chemical behavior.
Uniqueness
1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-7-5-11(6-8-13)19-14(21)20-12-4-2-3-10(9-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYQWZRNGUYOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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